2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile
Overview
Description
2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by its fused ring structure, which includes both imidazole and pyridine rings. It has garnered significant interest due to its diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities .
Mechanism of Action
Target of Action
The primary targets of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile are Akt inhibitors and microtubules . Akt inhibitors play a crucial role in intracellular Akt activation and its downstream target (PRAS40) in vitro . Microtubules are a part of the cell’s cytoskeleton and are involved in many cellular processes, including mitosis .
Mode of Action
This compound interacts with its targets by inhibiting their function. It potently inhibits intracellular Akt activation and its downstream target (PRAS40) in vitro . It also effectively inhibits microtubule assembly formation .
Biochemical Pathways
The affected pathways include the Akt signaling pathway and the microtubule assembly pathway . The Akt signaling pathway is crucial for cell survival and growth, while the microtubule assembly pathway is essential for cell division and structure .
Result of Action
The inhibition of Akt activation and its downstream target (PRAS40) can lead to the suppression of cell growth and survival . The inhibition of microtubule assembly can disrupt cell division and structure, leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of ammonium acetate, followed by the addition of acetonitrile . The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with reagents such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted imidazo[4,5-b]pyridines.
Scientific Research Applications
2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar pharmacological properties.
Imidazo[4,5-c]pyridine: Known for its antiviral and anticancer activities.
Imidazo[1,2-b]pyridazine: Exhibits antimicrobial and anti-inflammatory properties.
Uniqueness
2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile stands out due to its unique fused ring structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its broad spectrum of pharmacological properties make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-(1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-4-3-7-11-6-2-1-5-10-8(6)12-7/h1-2,5H,3H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQTXNZDURSTFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148330 | |
Record name | 2-Cyanomethylimidazo(4,5-b)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00148330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107932-97-8 | |
Record name | 2-Cyanomethylimidazo(4,5-b)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107932978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Cyanomethylimidazo(4,5-b)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00148330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{3H-imidazo[4,5-b]pyridin-2-yl}acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The research demonstrates that 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile reacts with arylidenemalononitriles to yield 9-aminoimidazo[1,2-a:5,4-b']dipyridine-6,8-dicarbonitriles. This reaction exhibits regioselectivity, meaning it preferentially forms one product over other possible isomers. This selectivity was further supported by theoretical calculations at the DFT level []. Conversely, the reaction with bis-arylidenemalononitriles under similar conditions leads to the formation of bis[2-(3H-imidazo[4,5-b]pyrid-2-yl)acrylonitriles] []. This difference in product formation highlights the influence of the reaction partner on the regiochemical outcome and showcases the versatility of this compound as a building block for synthesizing diverse imidazo[4,5-b]pyridine derivatives.
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